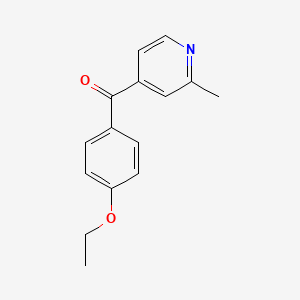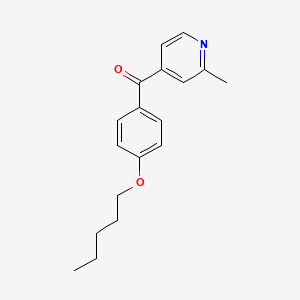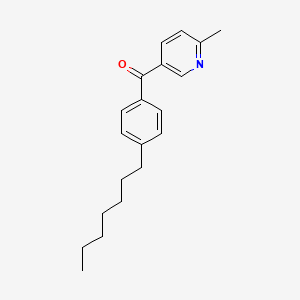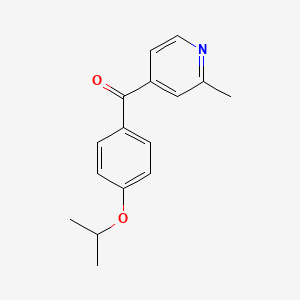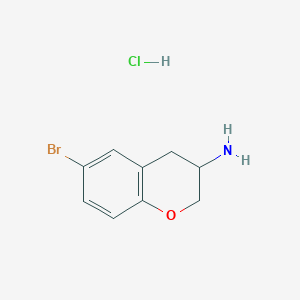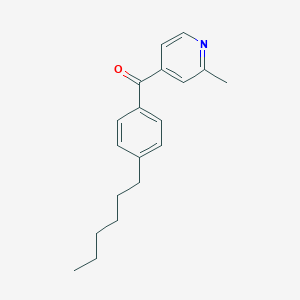![molecular formula C14H16N2O4 B1392344 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid CAS No. 940210-86-6](/img/structure/B1392344.png)
4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid
Übersicht
Beschreibung
“4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid” is a specialty product for proteomics research . It has a molecular formula of C14H16N2O4 .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which is a part of the compound , can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains an isobutyrylamino group attached to a phenyl group, which is further attached to a 4-oxo-2-butenoic acid group .Wissenschaftliche Forschungsanwendungen
Anti-tumorigenic Properties
4-Phenyl-3-butenoic acid (a structurally similar compound) is recognized for its anti-inflammatory properties and its ability to inhibit the growth of specific cancer cells. This compound, and a related one, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, have shown to act as histone deacetylase (HDAC) inhibitors, a class of compounds that can regulate gene expression and have anti-tumorigenic properties (Ali et al., 2015).
Chemical Reactivity and Derivative Formation
The reactivity of compounds similar to 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid with phenyl isocyanate and phenyl isothiocyanate has been explored to produce various N- and C-adducts. This study helps understand the influence of electron-withdrawing groups and solvent polarity on such reactions, indicating potential applications in chemical synthesis (Maquestiau et al., 2010).
Superabsorbent Materials
4-(6-Aminohexyl) amino-4-oxo-2-butenoic acid, a derivative, has been used as a hydrophilic monomer for synthesizing cellulose-based superabsorbents. These materials demonstrate high water absorption capacity, indicating potential applications in agriculture for water-saving materials (Etminani-Isfahani et al., 2020).
Enzyme Inhibition
Some derivatives of 4-oxo-butenoic acid have been studied for their enzyme inhibitory activities, specifically against human carbonic anhydrase I and II isoenzymes. These derivatives exhibit strong inhibition, suggesting potential pharmacological applications (Oktay et al., 2016).
Eigenschaften
IUPAC Name |
4-[4-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAILBXIPAATKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




